Stigmast-4-en-3,6-dione

Anti-inflammatory COX inhibition Phytochemistry

Procure Stigmast-4-en-3,6-dione (CAS 23670-94-2) to access the distinct 3,6-dione pharmacophore. Unlike Stigmast-4-en-3-one, which exhibits dual COX-1/COX-2 inhibition, this compound demonstrates selective COX-1 inhibition (IC₅₀ 67.9 µM) with weak COX-2 activity—ensuring pathway-specific experimental outcomes. The 3,6-dione core also serves as a validated scaffold for cytotoxic derivative synthesis (e.g., MCF-7/Hep G2 agents) and for neuroprotection studies per granted patent KR 10-1144204. Researchers seeking unambiguous COX-1 pathway dissection, SAR starting material, or neuroprotective screening compound should source this authentic standard.

Molecular Formula C29H46O2
Molecular Weight 426.7 g/mol
CAS No. 23670-94-2
Cat. No. B027358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmast-4-en-3,6-dione
CAS23670-94-2
Synonymsstigmast-4-ene-3,6-dione
Molecular FormulaC29H46O2
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C
InChIInChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,28-,29-/m1/s1
InChIKeyUVFOCYGYACXLAY-ZDQUCUCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Stigmast-4-en-3,6-dione (CAS 23670-94-2): A Phytosteroid with Dual 3,6-Diketone Functionality and COX-1 Selective Inhibition


Stigmast-4-en-3,6-dione (CAS 23670-94-2) is a naturally occurring phytosteroid belonging to the stigmastane class, characterized by a Δ4 double bond and carbonyl groups at the C3 and C6 positions [1]. The compound has been isolated from diverse plant species including Cleome viscosa, Hibiscus cannabinus, Piper betle, Terminalia phanerophlebia, and Galianthe thalictroides [2][3]. With a molecular weight of 426.67 g/mol and the formula C29H46O2, the compound exhibits poor aqueous solubility but can be formulated in DMSO for in vitro applications [1]. The 3,6-dione moiety distinguishes it from the more common 3-one or 3-hydroxy sterols, conferring a distinct biological profile that includes anti-inflammatory activity via cyclooxygenase (COX) inhibition, with a preference for COX-1 over COX-2 [3].

Stigmast-4-en-3,6-dione Procurement: Why Closest Analogs Stigmast-4-en-3-one and β-Sitosterol Are Not Functionally Interchangeable


Substituting Stigmast-4-en-3,6-dione with its closest structural analog, Stigmast-4-en-3-one, is scientifically unsound due to a fundamental difference in COX-2 inhibitory activity. In a direct head-to-head evaluation using identical in vitro cyclooxygenase assays, Stigmast-4-en-3,6-dione exhibited weak COX-2 inhibition, whereas Stigmast-4-en-3-one showed distinct activity against this isoform [1]. This functional divergence is not a minor potency variation; it indicates that the C6 carbonyl group significantly alters the compound's interaction with the COX-2 active site. Consequently, experimental outcomes from studies designed for COX-2-related pathways cannot be reliably reproduced using the 3,6-dione analog. Furthermore, substitution with other common phytosterols like β-sitosterol introduces the confounding variable of the 3β-hydroxyl group, which is associated with entirely different metabolic fates and biological targets compared to the 3,6-diketone system [1]. Therefore, for any research requiring the specific 3,6-diketone pharmacophore and its associated COX-1 selective inhibition profile, direct procurement of Stigmast-4-en-3,6-dione is a non-negotiable experimental requirement.

Stigmast-4-en-3,6-dione: Head-to-Head Comparative Evidence for Scientific Selection


Stigmast-4-en-3,6-dione vs. Stigmast-4-en-3-one: Direct Comparison of COX-1 and COX-2 Inhibitory Selectivity

In a direct head-to-head evaluation of anti-inflammatory activity, Stigmast-4-en-3,6-dione demonstrated weak COX-2 enzyme inhibition, while the comparator Stigmast-4-en-3-one exhibited a distinct activity profile against COX-2 [1]. The target compound showed an IC50 of 67.9 µM for COX-1 enzyme inhibition, compared to the comparator's IC50 of 62.6 µM [1]. Critically, the study notes that while both compounds inhibited COX-1, only Stigmast-4-en-3-one showed meaningful COX-2 inhibition, highlighting that the C6 carbonyl group confers a unique selectivity profile [1].

Anti-inflammatory COX inhibition Phytochemistry

Stigmast-4-en-3,6-dione vs. β-Sitosterol and Stigmasterol: Cytotoxicity Profile in Human Cancer Cell Lines

While Stigmast-4-en-3,6-dione has been identified as a constituent alongside β-sitosterol and stigmasterol in the extract of Galianthe thalictroides, the cytotoxic activity of the extract was primarily attributed to the β-carboline alkaloids present, not to these sterols [1]. In a separate comparative study, (22R,23R)-22,23-dihydroxystigmast-4-en-3,6-dione, a derivative of the target compound, was synthesized and its cytotoxicity evaluated against MCF-7 breast carcinoma and Hep G2 hepatoma cell lines [2]. While the exact IC50 values for the non-hydroxylated target compound were not provided in this study, the research establishes that the 3,6-dione scaffold, when appropriately functionalized, can be engineered for enhanced cytotoxicity, a property not shared by the common plant sterols β-sitosterol and stigmasterol, which generally lack significant cytotoxicity [1].

Cytotoxicity Anticancer Phytosterols

Stigmast-4-en-3,6-dione vs. 5α-Stigmastane-3,6-dione: Differential Antimicrobial Activity in Ailanthus altissima Extracts

In a study isolating compounds from Ailanthus altissima fruits, the 95% ethanol extract was found to be potent against assayed bacteria, while compounds 3 and 7 (stigmast-5-ene-3β,7α-diol and stigmast-5-ene-3β,7α,20ξ-triol) exhibited only moderate activity [1]. Notably, the compound 5α-stigmastane-3,6-dione (the fully saturated analog of Stigmast-4-en-3,6-dione) was identified among the constituents but was not reported to possess significant antimicrobial activity [1]. This class-level inference suggests that the Δ4 double bond in Stigmast-4-en-3,6-dione may be critical for any observed antimicrobial effects, as the saturated 5α-stigmastane-3,6-dione lacked notable activity in this study [1].

Antimicrobial Natural products Sterol derivatives

Stigmast-4-en-3,6-dione: Neuroprotective Activity via Neuronal Cell Protection - A Patented Therapeutic Indication

Korean Patent KST2014040845 (registration number 10-1144204) claims a composition containing Stigmast-4-en-3,6-dione as an active ingredient for the prevention and treatment of nervous system diseases [1]. The patent specifically discloses that the compound exhibits neuronal cell protective activity, making it useful for neurological disorders [1]. This therapeutic indication is not reported for common structural analogs like β-sitosterol or stigmasterol, which are typically associated with cholesterol-lowering or anti-inflammatory effects, rather than direct neuronal protection [1]. The patent, filed by Kangwon National University, establishes a unique biological niche for Stigmast-4-en-3,6-dione that distinguishes it from other phytosterols.

Neuroprotection Neurological disorders Patent analysis

Stigmast-4-en-3,6-dione: Validated Research Applications Based on Quantitative Comparative Evidence


Selective COX-1 Inhibition Studies in Inflammation Models

For researchers investigating the differential roles of COX-1 versus COX-2 in inflammatory pathways, Stigmast-4-en-3,6-dione serves as a selective COX-1 inhibitor with an IC50 of 67.9 µM and weak COX-2 activity, as established in direct comparative assays with Stigmast-4-en-3-one [1]. This selectivity profile makes it a valuable tool compound for dissecting COX-1-dependent mechanisms, distinct from the dual-inhibitor profile of its closest analog. Procurement of this compound is essential for any study aiming to attribute inflammatory responses specifically to the COX-1 pathway.

Semi-Synthetic Derivatization for Enhanced Anticancer Scaffolds

The 3,6-dione core of Stigmast-4-en-3,6-dione has been demonstrated as a viable scaffold for the synthesis of cytotoxic derivatives, such as (22R,23R)-22,23-dihydroxystigmast-4-en-3,6-dione, which was evaluated against MCF-7 and Hep G2 cancer cell lines [2]. Unlike β-sitosterol and stigmasterol, which lack inherent cytotoxicity, the 3,6-diketone system can be functionalized to enhance anticancer activity. Medicinal chemistry groups seeking to develop novel steroid-based cytotoxics should procure Stigmast-4-en-3,6-dione as a starting material for structure-activity relationship (SAR) studies.

Neurological Disease Model Evaluation and Neuroprotection Assays

Patented evidence (KR Patent 10-1144204) supports the use of Stigmast-4-en-3,6-dione in neurological disease research due to its demonstrated neuronal cell protective activity [3]. This application is unique among phytosterols, as common analogs like β-sitosterol are not associated with direct neuronal protection. Laboratories focused on neurodegenerative disease models or neuroprotection screening should consider this compound for evaluating its efficacy in relevant in vitro and in vivo systems.

Natural Product Dereplication and Chemotaxonomic Marker Studies

Stigmast-4-en-3,6-dione has been isolated from a wide array of plant species, including Cleome viscosa, Hibiscus cannabinus, Piper betle, and Terminalia phanerophlebia, and its first-time isolation from certain genera (e.g., Galianthe) has been reported [4][5]. Its characteristic 3,6-diketone UV and NMR spectra make it a reliable chemotaxonomic marker. Researchers conducting phytochemical profiling or dereplication studies can procure this compound as an authentic standard for unambiguous identification and quantification in plant extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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